2-Naphthol-1,3,4,5,6,7,8-d7
2-Naphthol-1,3,4,5,6,7,8-d7
Brand Name:
Vulcanchem
CAS No.:
78832-54-9
VCID:
VC0047701
InChI:
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D
SMILES:
C1=CC=C2C=C(C=CC2=C1)O
Molecular Formula:
C10H8O
Molecular Weight:
151.21 g/mol
2-Naphthol-1,3,4,5,6,7,8-d7
CAS No.: 78832-54-9
Reference Standards
VCID: VC0047701
Molecular Formula: C10H8O
Molecular Weight: 151.21 g/mol
CAS No. | 78832-54-9 |
---|---|
Product Name | 2-Naphthol-1,3,4,5,6,7,8-d7 |
Molecular Formula | C10H8O |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol |
Standard InChI | InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D |
Standard InChIKey | JWAZRIHNYRIHIV-GSNKEKJESA-N |
Isomeric SMILES | [2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H] |
SMILES | C1=CC=C2C=C(C=CC2=C1)O |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)O |
Synonyms | 2-Naphthalen-1,3,4,5,6,7,8-d7-ol; Naphthalen-1,3,4,5,6,7,8-d7-2-ol; 2-Naphthalenol-d7; 2-Hydroxynaphthalene-d7; Azogen Developer A-d7; Betanaphthol-d7; C.I. 37500-d7; C.I. Developer 5-d7; Developer A-d7; Developer AMS-d7; Developer BN-d7; Developer N |
PubChem Compound | 16213383 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume